(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
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Overview
Description
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a naturally occurring sterol compound isolated from the underground parts of certain plants, such as Chamaelirium luteum . It belongs to the class of cholestane glycosides and has been the subject of various studies due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one can be synthesized through biochemical transformation of plant steroids. One method involves the conversion of labelled chiograsterol A into chiogralactone by using a homogenate of Chionographic japonica maxim . The reaction is carried out at 27°C for 6 hours .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of chiograsterol A. Most of the research focuses on its isolation from natural sources and its biochemical transformation .
Chemical Reactions Analysis
Types of Reactions
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion into chiogralactone, which involves the oxidation of chiograsterol A .
Common Reagents and Conditions
The conversion of chiograsterol A into chiogralactone is facilitated by the use of plant homogenates, which contain the necessary enzymes for the reaction . The reaction is typically carried out at a controlled temperature of 27°C .
Major Products Formed
The major product formed from the oxidation of chiograsterol A is chiogralactone . This compound is characterized by its unique δ-lactone group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of chiograsterol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of certain enzymes and receptors involved in cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that chiograsterol A may influence the activity of enzymes involved in steroid metabolism .
Comparison with Similar Compounds
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is unique due to its specific chemical structure and biological activities. Similar compounds include other cholestane glycosides and sterols isolated from plants, such as:
Chiograsterol B: Another sterol isolated from the same plant source, but with a different chemical structure.
Cholestane Glycosides: A class of compounds that share a similar backbone structure but differ in their functional groups and biological activities.
This compound stands out due to its unique δ-lactone group and its potential cytotoxic activity against cancer cells .
Properties
CAS No. |
18089-15-1 |
---|---|
Molecular Formula |
C27H46O5 |
Molecular Weight |
450.66 |
IUPAC Name |
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O5/c1-14(2)25(32)23(31)10-15(3)24-22(30)13-19-17-12-21(29)20-11-16(28)6-8-26(20,4)18(17)7-9-27(19,24)5/h14-20,22-25,28,30-32H,6-13H2,1-5H3/t15-,16+,17-,18+,19+,20-,22+,23?,24+,25?,26-,27+/m1/s1 |
InChI Key |
PBANUTGLRFPOSU-SDXFKNJJSA-N |
SMILES |
CC(C)C(C(CC(C)C1C(CC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O)O |
Origin of Product |
United States |
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